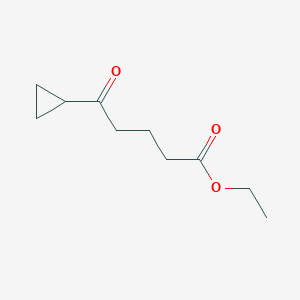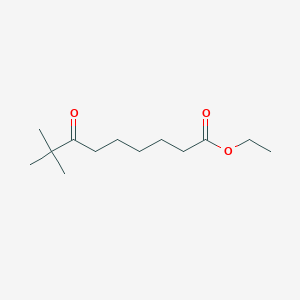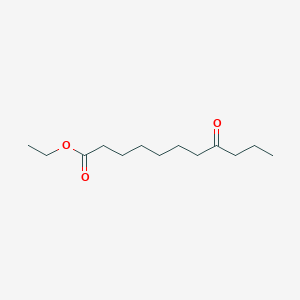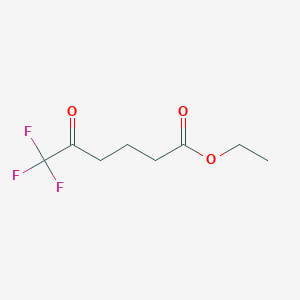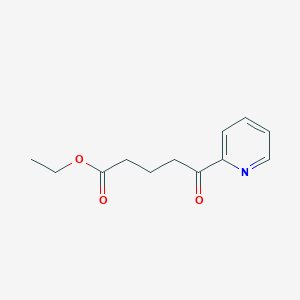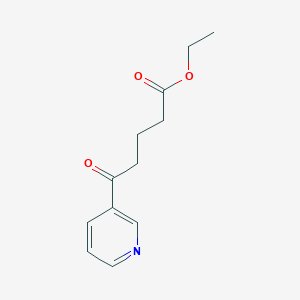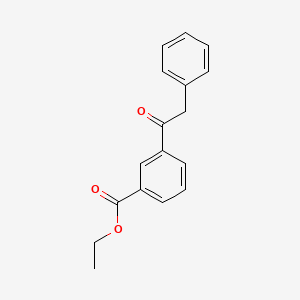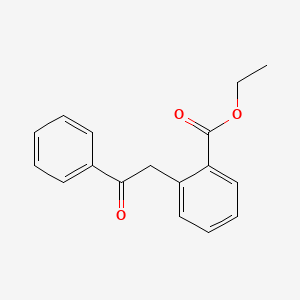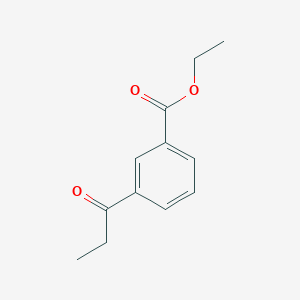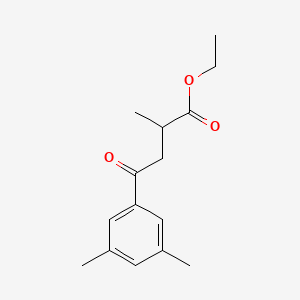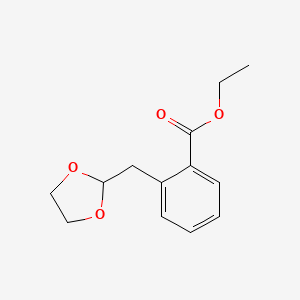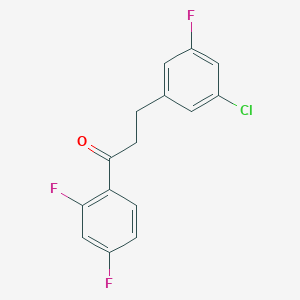
3-(3-Chloro-5-fluorophenyl)-2',4'-difluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-5-fluorophenyl)-2',4'-difluoropropiophenone, also known as CFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CFP is a ketone derivative that belongs to the class of arylpropionamides. It has a molecular formula of C15H10ClF3O and a molecular weight of 316.69 g/mol.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical Synthesis and Reactivity
The compound has been used in the synthesis of 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one, demonstrating its reactivity in producing complex molecular structures. This involves quantum chemical studies on its molecular geometry and chemical reactivity, showing its potential in synthetic chemistry (Satheeshkumar et al., 2017).
Spectroscopic Analysis
The compound has been utilized in spectroscopic studies to understand its molecular structure and properties. This includes analysis using techniques like FT-IR, NMR, and X-ray diffraction, which are crucial for understanding the compound's molecular behavior (Satheeshkumar et al., 2017).
Polymer Science and Material Engineering
Polymer Synthesis
It has been involved in the development of novel poly(arylene ether)s, where its derivatives are used as monomers. These polymers exhibit high thermal stability and are suitable for applications requiring materials resistant to high temperatures (Liaw et al., 2007).
Material Properties Enhancement
The compound and its derivatives have been used to enhance the optical and dielectric properties of polyimide thin films. This signifies its importance in improving the performance of materials used in electronics and optics (Jang et al., 2007).
Medicinal Chemistry and Drug Design
Antipathogenic Activity
Derivatives of the compound have been tested for their interaction with bacterial cells, showing potential as novel antimicrobial agents with antibiofilm properties. This indicates its relevance in the development of new pharmaceutical compounds (Limban et al., 2011).
Pesticide Development
The compound has been used in the synthesis of flufenoxuron, a benzoylurea pesticide. Its crystal structure has been studied, providing insights into its potential use in agricultural applications (Jeon et al., 2014).
Propriétés
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,4-difluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O/c16-10-5-9(6-12(18)7-10)1-4-15(20)13-3-2-11(17)8-14(13)19/h2-3,5-8H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFKNSSWQWTUNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644977 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2',4'-difluoropropiophenone | |
CAS RN |
898751-44-5 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

